molecular formula C17H18ClNO3 B2864466 3-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide CAS No. 1795411-08-3

3-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide

Cat. No.: B2864466
CAS No.: 1795411-08-3
M. Wt: 319.79
InChI Key: FSTLGNSYDKDXQJ-UHFFFAOYSA-N
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Description

3-Chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a chloro group, a furan ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves multiple steps, starting with the formation of the furan-2-ylmethyl and tetrahydro-2H-pyran-4-yl moieties. These moieties are then coupled with the benzamide core through a series of reactions, including amide bond formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the chloro group makes it susceptible to nucleophilic substitution reactions, while the amide bond can participate in hydrolysis reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide may be studied for its biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-N-(furan-2-ylmethyl)aniline

  • 3-(2-Chloro-phenyl)-N-(tetrahydro-furan-2-ylmethyl)-acrylamide

Uniqueness: 3-Chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide stands out due to its unique combination of functional groups and structural elements. This distinctiveness allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c18-14-4-1-3-13(11-14)17(20)19(12-16-5-2-8-22-16)15-6-9-21-10-7-15/h1-5,8,11,15H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTLGNSYDKDXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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